molecular formula C19H27N5O B2884129 (2E)-4-(dimethylamino)-N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]but-2-enamide CAS No. 2411333-02-1

(2E)-4-(dimethylamino)-N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]but-2-enamide

Cat. No.: B2884129
CAS No.: 2411333-02-1
M. Wt: 341.459
InChI Key: KPNXATZIAKDKMR-CSKARUKUSA-N
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Description

(2E)-4-(dimethylamino)-N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]but-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a triazolopyridine moiety, a cyclohexyl group, and a dimethylamino group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(dimethylamino)-N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]but-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyridine moiety: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic conditions.

    Attachment of the cyclohexyl group: The triazolopyridine intermediate is then reacted with a cyclohexyl halide in the presence of a base to form the cyclohexyl-substituted triazolopyridine.

    Introduction of the dimethylamino group: This step involves the reaction of the cyclohexyl-substituted triazolopyridine with dimethylamine under basic conditions.

    Formation of the but-2-enamide moiety: The final step involves the reaction of the dimethylamino-substituted triazolopyridine with a suitable but-2-enamide precursor under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(dimethylamino)-N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]but-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

(2E)-4-(dimethylamino)-N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]but-2-enamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with various receptors and enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of (2E)-4-(dimethylamino)-N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(Dimethylamino)-N-[1-(pyridin-3-ylmethyl)cyclohexyl]but-2-enamide: A similar compound with a pyridine moiety instead of a triazolopyridine moiety.

    (E)-4-(Dimethylamino)-N-[1-(benzyl)cyclohexyl]but-2-enamide: A similar compound with a benzyl group instead of a triazolopyridine moiety.

Uniqueness

(2E)-4-(dimethylamino)-N-[1-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)cyclohexyl]but-2-enamide is unique due to the presence of the triazolopyridine moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and development.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-23(2)13-8-10-18(25)20-19(11-5-3-6-12-19)15-17-22-21-16-9-4-7-14-24(16)17/h4,7-10,14H,3,5-6,11-13,15H2,1-2H3,(H,20,25)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNXATZIAKDKMR-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1(CCCCC1)CC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1(CCCCC1)CC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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